1H-Pyrrolo[2,3-b]pyridine, 1-propyl-
Description
Historical Context and Significance of the 1H-Pyrrolo[2,3-b]pyridine Heterocyclic System in Chemical Sciences
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole (B17877), is a bioisostere of indole (B1671886), where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. This fundamental structure has a rich history in medicinal chemistry and has been the subject of extensive synthetic efforts. alkalimetals.com Its significance stems from its role as a core component in a variety of pharmacologically active compounds. juniperpublishers.com
Initially, research into 7-azaindoles was driven by their structural similarity to indole, which is a key component of the amino acid tryptophan and many natural products. Over the years, the 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a "privileged" structure in drug discovery, meaning it can bind to a range of biological targets. This has led to the development of numerous derivatives with diverse therapeutic applications, including roles as kinase inhibitors in oncology. nih.govresearchgate.net The scaffold's ability to form specific hydrogen bonds and engage in various molecular interactions has made it a valuable building block for medicinal chemists. researchgate.net
Structural Classification and Nomenclature of N-Alkylated 1H-Pyrrolo[2,3-b]pyridine Derivatives
From a structural standpoint, 1H-Pyrrolo[2,3-b]pyridine, 1-propyl- belongs to the class of N-alkylated heterocyclic compounds. The nomenclature indicates the parent heterocycle, "1H-pyrrolo[2,3-b]pyridine," with the "1-propyl-" prefix specifying the attachment of a propyl group at the nitrogen atom of the pyrrole (B145914) ring, designated as position 1.
The systematic naming of these derivatives follows IUPAC conventions, where the position of the substituent on the heterocyclic ring is clearly indicated. The parent compound, 1H-pyrrolo[2,3-b]pyridine, has the Chemical Abstracts Service (CAS) Registry Number 271-63-6. sigmaaldrich.com Its derivatives are named based on the substitution pattern on this core structure.
Below is a data table for the parent compound, 1H-Pyrrolo[2,3-b]pyridine:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | sigmaaldrich.com |
| Molecular Weight | 118.14 g/mol | sigmaaldrich.com |
| Melting Point | 105-107 °C | sigmaaldrich.com |
| Boiling Point | 270 °C | chemicalbook.com |
| CAS Number | 271-63-6 | sigmaaldrich.com |
Current Research Landscape and Academic Interest in 1H-Pyrrolo[2,3-b]pyridine, 1-Propyl- and Related Structures
Current research continues to explore the vast chemical space of 1H-pyrrolo[2,3-b]pyridine derivatives, with a significant focus on their potential as therapeutic agents. While specific studies on 1H-Pyrrolo[2,3-b]pyridine, 1-propyl- are not extensively documented in publicly available literature, the broader class of N-alkylated 7-azaindoles is of great interest.
The alkyl group at the N1 position can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, related structures like 1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in certain types of cancer. evitachem.com The synthesis of such N-alkylated derivatives is typically achieved through the reaction of the parent 1H-pyrrolo[2,3-b]pyridine with an appropriate alkyl halide in the presence of a base.
Research on various derivatives has shown that the 1H-pyrrolo[2,3-b]pyridine scaffold is a potent core for inhibitors of various kinases, including phosphodiesterase 4B (PDE4B) and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov The exploration of different substituents on the scaffold, including N-alkylation, is a key strategy in the structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these inhibitors. nih.gov The academic and industrial interest in this class of compounds remains high, driven by the continued search for novel and effective therapeutic agents for a range of diseases. rsc.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-propylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-8-5-9-4-3-6-11-10(9)12/h3-6,8H,2,7H2,1H3 |
InChI Key |
ITNLYTSVRUVJCT-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC2=C1N=CC=C2 |
Canonical SMILES |
CCCN1C=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1h Pyrrolo 2,3 B Pyridine, 1 Propyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For 1H-Pyrrolo[2,3-b]pyridine, 1-propyl-, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential.
Based on the structure of 1-propyl-7-azaindole, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the pyrrolopyridine core and the aliphatic protons of the N1-propyl chain. The chemical shifts would be influenced by the electron-donating nature of the propyl group and the anisotropic effects of the bicyclic aromatic system. Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1H-Pyrrolo[2,3-b]pyridine, 1-propyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 7.0 - 7.5 | C2: 125 - 130 |
| H3 | 6.4 - 6.8 | C3: 100 - 105 |
| H4 | 7.8 - 8.2 | C3a: 128 - 132 |
| H5 | 7.0 - 7.4 | C4: 142 - 146 |
| H6 | 7.9 - 8.3 | C5: 115 - 120 |
| N1-CH₂ | 4.1 - 4.5 (triplet) | C6: 128 - 132 |
| CH₂-CH₂-CH₃ | 1.7 - 2.1 (sextet) | C7a: 148 - 152 |
| CH₃ | 0.8 - 1.2 (triplet) | N1-CH₂: 45 - 50 |
| CH₂-CH₂-CH₃: 22 - 27 | ||
| CH₃: 10 - 15 |
Note: These are estimated ranges and actual experimental values may vary.
Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
To confirm the assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be utilized.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal to its directly attached carbon, confirming the C-H connectivities.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the N1-propyl protons to carbons C2 and C7a would definitively confirm the position of the propyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing insights into the spatial arrangement and conformation of the molecule.
Advanced NMR Studies on Conformational Dynamics of the N1-Propyl Chain
The N1-propyl chain introduces conformational flexibility to the molecule. Advanced NMR techniques, such as variable temperature (VT) NMR studies, could be employed to investigate the rotational dynamics around the N1-C and C-C bonds of the propyl group. Changes in the NMR spectra at different temperatures can provide information on the energy barriers between different conformational isomers.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 1H-Pyrrolo[2,3-b]pyridine, 1-propyl- would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations from the pyrrolopyridine ring system. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the substitution at the N1 position.
Table 2: Predicted Vibrational Frequencies for 1H-Pyrrolo[2,3-b]pyridine, 1-propyl-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| C=C and C=N Ring Stretch | 1600 - 1400 |
| C-N Stretch | 1350 - 1250 |
| C-H Bending (in-plane and out-of-plane) | 1200 - 700 |
Note: These are general ranges and the actual spectrum would show a more complex pattern of bands.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 1H-Pyrrolo[2,3-b]pyridine, 1-propyl- (C₁₀H₁₂N₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Should a suitable single crystal of 1H-Pyrrolo[2,3-b]pyridine, 1-propyl- be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking or C-H···π interactions, which are common in such aromatic systems.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)
1H-Pyrrolo[2,3-b]pyridine, 1-propyl- is an achiral molecule as it does not possess any stereogenic centers and is not inherently chiral. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which are used to study chiral molecules, would not be applicable in this case.
Chemical Reactivity and Transformational Chemistry of 1h Pyrrolo 2,3 B Pyridine, 1 Propyl
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine nucleus is susceptible to electrophilic attack, primarily on the five-membered pyrrole (B145914) ring, which is more electron-rich than the pyridine (B92270) ring. The presence of the 1-propyl group, an electron-donating alkyl group, further activates the heterocyclic system towards electrophilic substitution.
Regioselectivity Studies of Halogenation, Nitration, and Sulfonation
Research on the electrophilic substitution of 1H-pyrrolo[2,3-b]pyridines consistently shows a strong preference for substitution at the C-3 position of the pyrrole ring. This regioselectivity is driven by the electronic properties of the bicyclic system, where the C-3 position is the most nucleophilic.
Halogenation: The halogenation of 1-alkyl-7-azaindole derivatives, such as 1-alkyl-7-azaisatins, with N-halosuccinimides (NBS or NCS) in aprotic solvents occurs regioselectively. amanote.comresearchgate.net For the parent 1H-pyrrolo[2,3-b]pyridine, halogenation with reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) proceeds predominantly at the C-3 position. rsc.org Enzymatic halogenation of azaindole derivatives has also been shown to occur at the C-3 position. nih.gov A study on the synthesis of 3-halo-7-azaindoles was achieved through a 5-endo-dig electrophilic cyclization of 3-alkynyl-N,N-dimethylpyridine-2-amines with molecular iodine, further highlighting the propensity for halogenation at the C-3 position. x-mol.com
Nitration: Similar to halogenation, the nitration of 1H-pyrrolo[2,3-b]pyridines occurs primarily at the C-3 position. rsc.org However, there is an isolated example of nitration occurring at the C-2 position. rsc.org The specific conditions that favor C-2 nitration are not extensively detailed but suggest that the regioselectivity can be influenced by the reaction parameters. For related benzo[b]furo[2,3-c]pyridines, nitration proceeds at the C-6 position of the benzene (B151609) ring, unless it is blocked, in which case substitution occurs at C-8. researchgate.net
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the 1H-Pyrrolo[2,3-b]pyridine Core
| Reaction | Reagents | Major Product Position | Minor Product Position(s) | Reference(s) |
| Halogenation | N-Halosuccinimides (NBS, NCS, NIS) | C-3 | - | amanote.comresearchgate.netrsc.org |
| Nitration | Nitrating agents | C-3 | C-2 | rsc.org |
| Sulfenylation | Sulfonyl chlorides, TBAI | C-3 | - | rsc.orgnih.govresearchgate.net |
| Chalcogenation | Thiols/Diselenides, I2/DMSO | C-3 | - | acs.org |
Friedel-Crafts Acylation and Alkylation Reactions (at C2, C3, etc.)
Friedel-Crafts Acylation: The Friedel-Crafts acylation of arenes with acyl chlorides or anhydrides is a classic method for forming C-C bonds, typically requiring a strong Lewis acid catalyst. researchgate.netrsc.org This reaction generally leads to monoacylated products because the resulting ketone is deactivated towards further substitution. rsc.org For 7-azaindoles, acylation at the C-3 position has been reported. For instance, reaction with trichloroacetyl chloride followed by treatment with hydrazine (B178648) has been used to introduce a functional group at this position. nih.gov The Vilsmeier-Haack reaction, a type of formylation, on N-alkyl 7-azaindoles also yields 3-formyl derivatives. researchgate.net
Friedel-Crafts Alkylation: Friedel-Crafts alkylation reactions are known to be prone to issues such as polyalkylation and carbocation rearrangements. chemistrysteps.comlibretexts.org Specific examples of Friedel-Crafts alkylation on 1-propyl-1H-pyrrolo[2,3-b]pyridine are not extensively documented. However, a rhodium(III)-catalyzed C-H oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols has been developed, which proceeds with high regioselectivity to yield β-aryl ketone derivatives. rsc.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
The 1-propyl-1H-pyrrolo[2,3-b]pyridine scaffold can be further functionalized through various metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halogenated or otherwise activated pyrrolo[2,3-b]pyridine derivative.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile reaction for forming C-C bonds between an organoboron compound and a halide or triflate. In the context of 7-azaindoles, this reaction has been employed for the synthesis of various derivatives. For instance, the coupling of 4-bromo-7-azaindole with a pyrazolylboronic pinacolato ester has been achieved using a Pd(PPh₃)₄ catalyst. nih.gov A chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has also been reported as a key step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.govnih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. rsc.orgbeilstein-journals.org This reaction has been applied to the synthesis of various azaindole derivatives. rsc.orgresearchgate.net For example, the coupling of 5-bromo-3-ethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one with various terminal alkynes has been reported. rsc.org The synthesis of 1,2-disubstituted 7-azaindoles can be achieved through a one-pot N-arylation and Sonogashira coupling sequence. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rsc.orgnih.gov While specific examples for 1-propyl-1H-pyrrolo[2,3-b]pyridine are scarce, the intramolecular Heck reaction is a known method for the synthesis of related heterocyclic systems. amanote.commdpi.com
Table 2: Metal-Catalyzed Cross-Coupling Reactions on Functionalized 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Coupling Reaction | Substrates | Catalyst/Reagents | Product Type | Reference(s) |
| Suzuki | Halo-7-azaindole, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl-substituted 7-azaindole (B17877) | nih.govnih.govnih.govnih.gov |
| Sonogashira | Halo-7-azaindole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted 7-azaindole | rsc.orgresearchgate.netrsc.org |
| Heck | Halo-7-azaindole, Alkene | Pd catalyst, Base | Alkenyl-substituted 7-azaindole | amanote.comrsc.orgnih.govmdpi.com |
Nucleophilic Substitution Reactions on Substituted Derivatives
Nucleophilic aromatic substitution (NAS) on the pyrrolo[2,3-b]pyridine core is generally challenging due to the electron-rich nature of the bicyclic system. However, the presence of strong electron-withdrawing groups on the ring can facilitate such reactions. youtube.com For instance, a nucleophilic aromatic substitution (SNAr) has been utilized in the synthesis of 1,3-substituted 7-azaindoles from chloro-pyridine derivatives under microwave irradiation. organic-chemistry.org The reactivity of halo-7-azaindoles in palladium-catalyzed amination reactions also points to the feasibility of nucleophilic substitution at halogenated positions. nih.gov
Oxidation and Reduction Chemistry of the Heterocyclic Rings and the Propyl Chain
The oxidation and reduction of 1-propyl-1H-pyrrolo[2,3-b]pyridine can affect both the heterocyclic core and the N-propyl substituent.
Oxidation: The pyrrole ring is generally susceptible to oxidation. While specific studies on the oxidation of 1-propyl-1H-pyrrolo[2,3-b]pyridine are limited, related N-alkyl 3-formyl-7-azaindoles have been oxidized to their corresponding carboxylic acids. researchgate.net
Reduction: The reduction of the pyrrolo[2,3-b]pyridine system can be achieved under various conditions. For example, the nitro group on a 7-azaindole derivative has been reduced to an amino group using zinc in acetic acid. nih.gov The reduction of a carbonyl group on a side chain attached to the 7-azaindole nucleus can be accomplished using reducing agents like sodium borohydride. researchgate.net Raney nickel has been used for the reduction of related thiolane derivatives, suggesting its potential applicability for the reduction of functional groups on the 1-propyl-1H-pyrrolo[2,3-b]pyridine system. organic-chemistry.org Specific reductions of the propyl chain itself are not well-documented and would likely require harsh conditions that might also affect the heterocyclic core.
Ring-Opening and Rearrangement Reactions
The 1H-pyrrolo[2,3-b]pyridine scaffold can undergo ring-opening and rearrangement reactions under specific conditions.
A notable example is the ring-expansion of 2-phenyl-1H-pyrrolo[2,3-b]pyridine upon treatment with chloroform (B151607) and alkali, which leads to the formation of a 1,8-naphthyridine. rsc.orgchemistrysteps.com This reaction highlights the potential for skeletal transformations of the pyrrolo[2,3-b]pyridine core. Additionally, under certain circumstances, rearrangements can yield different structural isomers. researchgate.net For instance, the synthesis of 1-azaazulenes has been accomplished through the ring-opening cyclization of spirocyclopropane with an amine. nih.gov
Computational and Theoretical Investigations on 1h Pyrrolo 2,3 B Pyridine, 1 Propyl
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 7-azaindole (B17877) derivatives. rsc.orgnih.govnih.gov These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and the nature of its chemical bonds. nih.gov DFT studies on the 7-azaindole scaffold are often performed using basis sets like 6-311G(d,p) to obtain optimized geometries and electronic properties. rsc.orgresearchgate.net Such studies can determine key quantum chemical parameters including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which collectively describe the reactivity of the molecule. rsc.org For instance, investigations into related heterocyclic systems have demonstrated that DFT can be used to calculate molecular and electronic properties, assess reactivities, and analyze bonding characteristics. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For the 1H-Pyrrolo[2,3-b]pyridine scaffold, the distribution of these frontier orbitals is critical. In pyridines, the HOMO is often centered on the aromatic nitrogen, which influences reactions like oxidation. wuxibiology.com The location and energy of the LUMO are crucial for predicting susceptibility to nucleophilic attack. wuxibiology.com In the case of 1-propyl-7-azaindole, the HOMO is expected to be distributed over the pyrrole (B145914) and pyridine (B92270) rings, while the LUMO would also be located across the bicyclic system. The N-propyl group, being an electron-donating group, would slightly raise the energy of the HOMO compared to the unsubstituted 7-azaindole. DFT calculations are essential for precisely determining these energy levels and orbital distributions.
Table 1: Representative Frontier Molecular Orbital Data for Azaindole Derivatives Note: This table presents typical values for related azaindole structures as specific experimental or calculated data for 1-propyl-7-azaindole is not readily available. The values are for illustrative purposes.
| Parameter | Energy Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.2 eV | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | ~ -1.5 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Correlates with chemical stability and reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays color-coded regions on the electron density surface. nih.govresearchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack (nucleophilic centers). researchgate.net Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack (electrophilic centers). researchgate.net Green areas denote neutral potential.
For 1-propyl-7-azaindole, the MEP map would reveal specific reactive sites. The nitrogen atom in the pyridine ring (N7) is expected to be a region of strong negative potential (red), making it a primary site for electrophilic attack and hydrogen bonding. The pyrrolic nitrogen (N1), to which the propyl group is attached, will have its nucleophilicity reduced due to substitution. The hydrogen atom on the pyrrole ring (C3-H) and the regions around the pyridine ring protons are anticipated to show positive potential (blue), indicating their electrophilic character. The MEP analysis provides crucial insights that complement FMO theory in predicting the molecule's interaction with other chemical species. nih.gov
Conformational Analysis and Energy Landscapes of the 1-Propyl Substituent
This is typically achieved by performing a relaxed Potential Energy Surface (PES) scan, where the dihedral angles defining the propyl group's orientation (e.g., N1-C1'-C2'-C3') are systematically rotated. researchgate.net For a propyl group, the key rotation is around the N1-C1' and C1'-C2' bonds. The primary conformations of interest are the anti (trans) and gauche arrangements. The anti conformation, where the terminal methyl group is positioned away from the heterocyclic ring, is generally expected to be the most stable due to minimized steric hindrance. Gauche conformations are typically slightly higher in energy. The energy differences between these conformers are usually on the order of a few kcal/mol. Understanding this energy landscape is vital for molecular docking studies and for interpreting the molecule's behavior in different environments.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, intermolecular interactions, and the influence of the solvent. nih.govuchicago.edu
For 1H-Pyrrolo[2,3-b]pyridine, 1-propyl-, an MD simulation would track the trajectory of the molecule in a simulated solvent box (e.g., water). This allows for the investigation of several key aspects:
Conformational Dynamics: The simulation would show the transitions between different rotamers of the 1-propyl group, confirming the flexibility predicted by conformational analysis.
Solvent Interactions: It would reveal how solvent molecules arrange around the solute, highlighting specific hydrogen bonding interactions, particularly with the N7 atom of the pyridine ring. The solubility of azaindole derivatives is an important property that can be explored through such simulations. nih.gov
Structural Stability: MD simulations are used to assess the stability of proposed binding modes of a ligand within a protein's active site, a common practice in drug discovery research involving pyrrolopyridine scaffolds. nih.govnih.gov
These simulations provide a bridge between the static, gas-phase picture from quantum calculations and the dynamic reality of the molecule in a condensed phase.
Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating N1-Propyl Substituent Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. nih.govscispace.com These models are expressed as mathematical equations that relate numerical descriptors of the molecules to their observed activities (e.g., inhibitory concentrations like IC₅₀). nih.govnih.gov
In the context of 1-propyl-7-azaindole, if this compound were part of a series of N1-substituted analogs being evaluated for a specific biological target, a QSAR model would be highly valuable. The 1-propyl group would be characterized by several physicochemical descriptors, which would serve as variables in the QSAR equation.
Table 2: Key QSAR Descriptors for the N1-Propyl Substituent
| Descriptor Type | Specific Descriptor | Relevance |
|---|---|---|
| Steric/Topological | Molecular Volume/Surface Area | Describes the size and shape of the substituent, crucial for fitting into a binding pocket. |
| Wiener Index, Kappa Shape Indices | Quantify molecular branching and shape. | |
| Electronic | Partial Atomic Charges | Reflects the electronic influence of the group on the heterocyclic core. |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the substituent, affecting membrane permeability and binding. |
By developing a statistically robust QSAR model (validated by parameters like R² and Q²), researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates, thereby streamlining the drug discovery process. nih.govnih.gov
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of a molecule, providing valuable data for its characterization and identification. DFT and other quantum chemical methods are commonly used to calculate theoretical spectra that can be compared with experimental results. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of 1-propyl-7-azaindole. nih.gov This involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are valuable for assigning peaks in experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. nih.gov This helps in identifying the characteristic vibrational modes of the molecule, such as C-H stretches of the propyl group, N-H bends (if present in related structures), and the vibrations of the aromatic rings.
UV-Vis Spectroscopy: Predicting electronic absorption spectra (UV-Vis) is more challenging. While methods like Time-Dependent DFT (TD-DFT) can calculate excitation energies and oscillator strengths, they sometimes fail to accurately reproduce the experimental spectra for azaindoles, particularly the ordering of the ¹Lₐ and ¹Lₑ states. researchgate.net Despite these challenges, theoretical spectra can still provide a qualitative understanding of the electronic transitions involved.
These in silico predictions are a powerful complement to experimental spectroscopic analysis, aiding in structural confirmation and interpretation of complex spectra. researchgate.net
Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridine Derivatives with Emphasis on N1 Substitution
Influence of the N1-Alkyl Chain Length and Branching on Biological Activity Profiles
The nature of the substituent at the N1 position of the 7-azaindole (B17877) core plays a pivotal role in determining the compound's potency and selectivity. This is often attributed to the substituent's ability to occupy and interact with specific hydrophobic pockets within the target protein's binding site.
Comparative Analysis of 1-Propyl with other N1-Alkyl Substituents (e.g., Methyl, Ethyl, Butyl)
SAR studies across various target classes have demonstrated a clear dependence of biological activity on the length and branching of the N1-alkyl chain. While direct comparative studies on a single target for a series of N1-alkyl (methyl, ethyl, propyl, butyl) substituted 1H-pyrrolo[2,3-b]pyridines are not extensively documented in single reports, trends can be inferred from broader research on related heterocyclic scaffolds.
For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, it was observed that increasing the alkyl chain length from methyl to ethyl and propyl at a particular position led to an enhancement in biological activity. However, the introduction of larger, bulkier groups resulted in a significant decrease in potency, suggesting an optimal size for the substituent to fit within the binding pocket.
This trend suggests that the N1-propyl group often represents a favorable balance between increased hydrophobic interactions and steric hindrance. A shorter chain, such as methyl, may not fully occupy the available hydrophobic space, leading to weaker binding. Conversely, a longer chain, like butyl or larger, might be too bulky, causing steric clashes with the protein and a subsequent loss of affinity. The optimal length of the alkyl chain is highly dependent on the specific topology of the binding site of the target protein.
Table 1: Illustrative Impact of N1-Alkyl Chain Length on Biological Activity
| N1-Substituent | General Effect on Potency | Rationale |
| Methyl | Often shows baseline activity. | May not fully occupy the hydrophobic pocket, leading to suboptimal van der Waals interactions. |
| Ethyl | Frequently demonstrates increased potency compared to methyl. | Provides a better fit into many hydrophobic pockets without causing significant steric hindrance. |
| Propyl | Often exhibits optimal or near-optimal activity. | Strikes a favorable balance between maximizing hydrophobic interactions and avoiding steric clashes. |
| Butyl | Activity may increase or decrease depending on the target. | Can provide enhanced hydrophobic interactions if the binding pocket is sufficiently large, but risks steric hindrance in smaller pockets. |
| Branched Alkyl (e.g., Isopropyl) | Activity is highly target-dependent. | Branching can provide a different spatial arrangement of hydrophobic groups, which may be beneficial or detrimental depending on the shape of the binding pocket. |
Role of the N1-Propyl Moiety in Ligand-Receptor Interactions
The N1-propyl group primarily contributes to the binding affinity of 1H-pyrrolo[2,3-b]pyridine derivatives through hydrophobic interactions. science.govresearchgate.net When the 7-azaindole core is anchored in the hinge region of a kinase via hydrogen bonds, the N1-substituent is often oriented towards a hydrophobic pocket. nih.gov
The three-carbon chain of the propyl group can adopt various conformations, allowing it to adapt to the shape of this pocket and maximize van der Waals contacts with nonpolar amino acid residues. This hydrophobic engagement helps to stabilize the ligand-receptor complex, thereby increasing the compound's potency. The flexibility of the propyl chain can be advantageous over more rigid substituents, as it can better accommodate subtle differences in the binding sites of various kinases.
Synergistic Effects of N1-Propyl Substitution with other Peripheral Modifications on the Azaindole Core
For example, a bulky or appropriately functionalized group at the C3 position can extend deeper into the ATP binding site, while the N1-propyl group anchors the molecule in a nearby hydrophobic region. The combination of these interactions can lead to a significantly higher affinity than either substitution would achieve alone. Similarly, modifications at the C5 position can influence the electronic properties of the ring system or provide additional interaction points with the solvent-exposed region of the binding site, further complementing the role of the N1-propyl group.
Pharmacophore Elucidation and Ligand Design Principles for N1-Propyl Derivatives
Based on the available SAR data, a general pharmacophore model for N1-propyl-1H-pyrrolo[2,3-b]pyridine-based inhibitors, particularly for kinases, can be proposed. This model typically includes:
A hydrogen bond donor/acceptor feature: Provided by the N7 and N1-H (if unsubstituted) or a substituent on the pyrrole (B145914) ring of the 7-azaindole core, crucial for hinge binding.
A hydrophobic feature: Represented by the N1-propyl group, which occupies a hydrophobic pocket.
An aromatic feature: The 7-azaindole core itself, which can engage in π-stacking interactions.
Additional vector points for substitution: At positions C3 and C5, allowing for further interactions to enhance potency and selectivity.
Table 2: Key Pharmacophoric Features of N1-Propyl-7-Azaindole Derivatives
| Pharmacophoric Feature | Corresponding Structural Element | Role in Ligand-Receptor Interaction |
| Hydrogen Bond Donor/Acceptor | 7-Azaindole core (N7 and pyrrole NH) | Anchoring to the kinase hinge region. |
| Hydrophobic Group | N1-Propyl chain | Occupying a hydrophobic pocket, increasing binding affinity through van der Waals forces. |
| Aromatic Ring | 1H-Pyrrolo[2,3-b]pyridine scaffold | Potential for π-stacking interactions with aromatic residues in the binding site. |
| Acceptor/Donor/Hydrophobic Features | Substituents at C3 and C5 | Further interactions with the ATP binding site to improve potency and selectivity. |
In ligand design, the N1-propyl group is often considered a favorable starting point for exploring the hydrophobic pocket adjacent to the hinge-binding region. The design principles for N1-propyl derivatives involve optimizing the other substituents on the 7-azaindole core to complement the interactions of the propyl group. This includes selecting C3 and C5 substituents that can access other binding pockets or form additional hydrogen bonds, leading to a multi-point binding mode that enhances both affinity and selectivity for the target protein. Molecular docking and modeling are valuable tools in this process, helping to visualize and predict the synergistic interactions between the N1-propyl group and other peripheral modifications. ijper.orgnih.gov
Biological and Biomedical Applications of 1h Pyrrolo 2,3 B Pyridine, 1 Propyl Derivatives: Mechanistic Insights
Modulation of Kinase Activity: Insights into Binding Mechanisms
Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as versatile kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases. Their mechanism of action often involves specific interactions within the ATP-binding pocket of the target kinase.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical factor in the development of various tumors, making FGFRs an attractive target for cancer therapy. nih.govrsc.org The 1H-pyrrolo[2,3-b]pyridine core is a novel scaffold for developing potent FGFR inhibitors. nih.gov
Structural studies, such as co-crystallization analysis, reveal the binding mechanism of these inhibitors. The 1H-pyrrolo[2,3-b]pyridine ring acts as a hinge-binder, forming two crucial hydrogen bonds with the kinase hinge region—specifically with the backbone carbonyl of the glutamate (B1630785) residue at position 562 (E562) and the amino group of the alanine (B10760859) at position 564 (A564). nih.gov Further interactions can occur where a methoxyphenyl group attached to the core occupies a hydrophobic pocket in the ATP site, and its methoxy (B1213986) group forms a strong hydrogen bond with the amino group of the aspartate at position 641 (D641). nih.gov
Optimization of a lead compound led to the identification of derivative 4h , which demonstrated potent, pan-FGFR inhibitory activity and was identified as a promising lead compound for further development. rsc.orguq.edu.au
Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms
FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, and its overexpression is strongly linked to acute myeloid leukemia (AML). nih.gov Mutations, particularly internal tandem duplication (ITD), lead to constitutive kinase activation and are associated with poor prognosis. nih.govsemanticscholar.org This makes the development of small molecule FLT3 inhibitors an effective strategy for AML treatment. nih.gov
Researchers have designed and synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives to target the hydrophobic back pocket of FLT3. nih.gov Among these, compound CM5 showed significant inhibition of both wild-type FLT3 and the mutated FLT3-ITD form. nih.gov Furthermore, CM5 demonstrated potent inhibitory action against human AML cell lines that are dependent on FLT3, such as MOLM-13 and MV4-11, both of which carry the FLT3-ITD mutation. nih.gov
Table 2: Activity of Compound CM5 against FLT3 and AML Cell Lines
Janus kinases (JAKs) are critical regulators of inflammatory and immune responses, making them key targets for treating related diseases. nih.gov JAK3, in particular, is a promising target due to its restricted expression in hematopoietic cells and its crucial role in cytokine signaling. nih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK3 inhibitors. nih.govresearchgate.net
Chemical modifications, such as introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring, have significantly increased JAK3 inhibitory activity. nih.gov For example, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net Docking calculations confirmed that the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold is a key structural element for this activity. researchgate.net Another optimized compound, 31 , also showed potent JAK3 inhibition. nih.gov
Table 3: Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives against JAK Family Kinases
The 1H-pyrrolo[2,3-b]pyridine scaffold has also proven effective for inhibiting other kinases such as TNIK and SGK-1.
TNIK (TRAF2 and NCK interacting kinase) has been identified as a target for these derivatives. In-house screenings found that the 1H-pyrrolo[2,3-b]pyridine scaffold has a high inhibitory effect on TNIK, with subsequent design and synthesis yielding compounds with potent TNIK inhibition, some having IC50 values below 1 nM. researchgate.netnih.govbohrium.com
SGK-1 (Serum and Glucocorticoid-Regulated Kinase 1) is a serine/threonine protein kinase linked to cell proliferation and electrolyte homeostasis. google.com Its dysregulated activity is associated with various diseases, including cancer and cardiovascular disorders. koreascience.kr Novel 1H-pyrrolo[2,3-b]pyridine compounds have been discovered as inhibitors of SGK-1 kinase activity, making them useful for treating disorders mediated by this enzyme. google.com The crystal structure of SGK1's kinase domain has enabled the structure-guided design of these inhibitors. koreascience.kr
Phosphodiesterase (PDE) Inhibition and Cellular Signaling Regulation (e.g., PDE4B)
Phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby regulating critical cell signaling pathways. nih.gov The PDE4 family, which is specific for cAMP, is a key regulator of intracellular cAMP levels in inflammatory and immune cells. nih.gov
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of PDE4B, an isoform of PDE4 implicated in inflammatory processes and central nervous system (CNS) diseases. nih.govnih.gov Through a scaffold-hopping approach, researchers developed compounds that interact effectively with the enzyme. nih.gov Compound 11h , for instance, is a PDE4B-preferring inhibitor that significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.govnih.gov This demonstrates the potential of these compounds to modulate inflammatory signaling pathways. nih.gov
Table 4: PDE4B Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
Immunomodulatory Effects and Mechanisms of Action
The ability of 1H-pyrrolo[2,3-b]pyridine derivatives to modulate kinase activity, particularly JAK3, directly translates to significant immunomodulatory effects. nih.govnih.gov JAKs play a crucial role in signaling pathways for numerous cytokines that are essential for immune cell function, including interleukins (ILs) and interferons. nih.govnih.gov
By inhibiting JAK3, these compounds can effectively suppress immune responses. For example, compound 31 exhibited a potent immunomodulating effect on the proliferation of T cells stimulated by IL-2. nih.gov Similarly, compound 14c was also shown to have an immunomodulating effect on IL-2-stimulated T cell proliferation. nih.govresearchgate.net This mechanism is critical for the treatment of immune-mediated diseases, such as those leading to organ transplant rejection. In a preclinical model, compound 31 was shown to prolong graft survival in a rat heterotopic cardiac transplant model, highlighting its potential as an orally efficacious immunomodulator. nih.gov
Anti-proliferative Activity and Cellular Apoptosis Induction Mechanisms
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant anti-proliferative effects across a range of cancer cell lines. The primary mechanism underlying this activity is often the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis and the elimination of damaged or cancerous cells.
One notable area of investigation has been the targeting of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent FGFR inhibitors. rsc.orgnih.gov One particular compound, designated as 4h, exhibited potent inhibition of FGFR1, 2, and 3. rsc.orgnih.gov In vitro studies revealed that compound 4h effectively inhibited the proliferation of 4T1 breast cancer cells and triggered their apoptosis. rsc.orgnih.gov Beyond its anti-proliferative and pro-apoptotic effects, this compound also significantly hampered the migration and invasion of these cancer cells. rsc.orgnih.gov
The induction of apoptosis by compounds targeting kinases is a well-established anti-cancer strategy. While the precise apoptotic pathways activated by 1H-pyrrolo[2,3-b]pyridine derivatives are still under detailed investigation, related heterocyclic compounds offer valuable insights. For example, studies on pyrrolo[2,3-d]pyrimidine derivatives, a structurally similar class of compounds, have shown that they can induce apoptosis in HepG2 liver cancer cells. mdpi.com This is achieved by modulating the expression of key apoptotic proteins, leading to an increase in the levels of the pro-apoptotic protein Bax and the executioner caspase-3, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com It is plausible that 1H-pyrrolo[2,3-b]pyridine derivatives induce apoptosis through similar mechanisms involving the intrinsic or mitochondrial pathway.
Furthermore, the anti-proliferative activity of these compounds has been observed in other cancer types. For instance, various compounds based on the pyrrole (B145914) and pyridine (B92270) rings have shown efficacy in both in vitro and in vivo models of breast cancer. imist.ma Additionally, new series of diarylureas and diarylamides containing a 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated superior anti-proliferative activity against the A375P human melanoma cell line when compared to the established drug Sorafenib. nih.gov
Interactive Data Table: Anti-proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 |
|---|
Enzyme Inhibition Kinetics and Binding Affinity Studies
The biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives are intrinsically linked to their ability to bind and inhibit the activity of specific enzymes, particularly protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Extensive research has focused on elucidating the enzyme inhibition kinetics and binding affinities of these compounds. A significant number of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of various kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: As mentioned previously, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. rsc.orgnih.gov Compound 4h, for example, displayed impressive inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov Its activity against FGFR4 was more modest, with an IC50 of 712 nM. rsc.orgnih.gov Structural studies have provided insights into the binding mode of these inhibitors. The 1H-pyrrolo[2,3-b]pyridine core can form crucial hydrogen bonds with amino acid residues in the hinge region of the FGFR1 kinase domain, specifically with the backbone carbonyl of glutamic acid 562 and the amine group of alanine 564. nih.gov
Traf2 and Nck-interacting kinase (TNIK) Inhibition: The 1H-pyrrolo[2,3-b]pyridine scaffold has also been identified as a potent inhibitor of TNIK, a kinase implicated in the development of colorectal cancer. imist.maimist.ma A study of thirty-one derivatives revealed potent TNIK inhibition, with pIC50 values ranging from 7.37 to 9.92, indicating high inhibitory potency. imist.maimist.ma Some of these compounds exhibited IC50 values lower than 1 nM. nih.gov
Other Kinase Targets: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is further highlighted by its activity against other kinases. Derivatives have been developed as inhibitors of Janus Kinase 3 (JAK3), which is involved in immune responses. researchgate.net Additionally, this scaffold has been utilized to develop inhibitors of Polo-like kinase 4 (PLK4), a key regulator of the cell cycle, and serum/glucocorticoid-regulated kinase 1 (SGK1). koreascience.krgoogle.com
The binding affinity and inhibitory kinetics of these compounds are influenced by the nature and position of substituents on the 1H-pyrrolo[2,3-b]pyridine core. For example, in the case of JAK3 inhibitors, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position significantly enhanced inhibitory activity. researchgate.net Similarly, for PLK4 inhibitors, a 5-methylenethiazolidine-2,4-dione moiety at the 3-position was found to be crucial for kinase selectivity. koreascience.kr
Interactive Data Table: Enzyme Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Series | Enzyme Target | IC50/pIC50 |
|---|
Emerging Research Areas and Future Perspectives for 1h Pyrrolo 2,3 B Pyridine, 1 Propyl
Development of Advanced Synthetic Methodologies for Diversification
The therapeutic promise of the 7-azaindole (B17877) scaffold has spurred the development of sophisticated and efficient synthetic strategies aimed at diversifying its structure. Traditional methods like the Fischer and Madelung indole (B1671886) syntheses often face limitations such as harsh reaction conditions and limited substrate scope when applied to the electron-deficient pyridine (B92270) ring system. nih.govresearchgate.net Modern methodologies, particularly those employing metal-catalyzed cross-coupling reactions, have become instrumental in overcoming these challenges.
Recent progress has highlighted the utility of palladium-catalyzed reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck couplings, for functionalizing the 7-azaindole nucleus at various positions. acs.orgnih.gov These methods allow for the precise introduction of a wide array of substituents, which is crucial for exploring the structure-activity relationship (SAR) of new derivatives. For example, an efficient two-step procedure for creating 2-substituted 7-azaindoles involves a Sonogashira coupling followed by a cyclization step facilitated by 18-crown-6, a method that is scalable and avoids the need for protective groups. researchgate.net
Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for building and functionalizing the 7-azaindole core. acs.org Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes provides a highly regioselective and direct route to various 7-azaindole derivatives. nih.govchemicalbook.com This approach circumvents the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules. acs.org These advanced synthetic tools are essential for generating diverse libraries of compounds like 1H-Pyrrolo[2,3-b]pyridine, 1-propyl-, enabling a more thorough exploration of their therapeutic potential. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design of novel drug candidates based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov These computational techniques are employed at various stages of the drug discovery pipeline to accelerate the identification and optimization of potent and selective inhibitors. nih.govresearchgate.net
In silico methods such as virtual screening, molecular docking, and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are now standard tools. For instance, researchers have used virtual screening of databases like PubChem to identify potential pyrrolopyridine analogs, followed by molecular docking to predict their binding modes with specific targets, such as mitogen-activated protein kinase-activated protein kinase-2 (MAPKAPK-2). researchgate.net Similarly, 3D-QSAR studies have been successfully applied to series of 7-azaindole derivatives to build predictive models that correlate structural features with biological activity, as demonstrated in the design of inhibitors for Tropomyosin receptor kinase A (Trk A). chemicalbook.com
More advanced computational approaches like Free Energy Perturbation (FEP) are being used for lead optimization. FEP calculations, which use molecular dynamics to estimate the binding energy differences between similar molecules, have been implemented to guide the synthesis of 7-azaindole analogs with improved potency, for example, against HIV-1 reverse transcriptase. koreascience.kr Deep learning strategies are also being developed for large-scale scaffold hopping to identify novel hinge-binding motifs for kinase inhibitors, a major application area for the 7-azaindole framework. nih.gov These AI and ML-driven approaches enable researchers to navigate the vast chemical space more efficiently, prioritizing the synthesis of compounds with the highest probability of success and significantly reducing the time and cost of drug development. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas
While derivatives of 1H-pyrrolo[2,3-b]pyridine are well-established as inhibitors of kinases like FGFR, B-RAF, and PI3K in oncology, emerging research is uncovering a much broader range of biological targets and potential therapeutic applications. koreascience.krnih.gov This expansion is moving the scaffold into new disease areas, including neurodegenerative disorders, viral infections, and inflammatory conditions.
In the realm of neurodegenerative diseases , 7-azaindole derivatives are being investigated as inhibitors of β-amyloid-42 aggregation, a key pathological event in Alzheimer's disease. nih.gov Other studies have identified their potential to inhibit kinases like mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2), which are implicated in the pathology of HIV-1 associated neurocognitive disorders. researchgate.net
The antiviral potential of this scaffold is another rapidly growing area. Derivatives have been identified as potent inhibitors of influenza polymerase PB2 subunit, non-nucleoside inhibitors of HIV-1 reverse transcriptase, and as broad-spectrum agents against RNA viruses such as Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). researchgate.netnih.govnih.govnih.govnih.gov
Furthermore, research is pointing towards novel applications in inflammatory and metabolic diseases . 7-azaindole compounds have been discovered as inhibitors of Rho Kinase (ROCK), relevant for treating hypertension and glaucoma, and as antagonists of the CRTh2 receptor for allergic diseases like asthma. researchgate.net The table below summarizes some of the emerging targets and therapeutic areas for this versatile scaffold.
| Therapeutic Area | Novel Biological Target(s) | Potential Indication(s) |
| Oncology | PIM2, DYRK1A/1B/2, CDK8, MELK, PARP-1, DDX3 | Various Cancers, including Glioblastoma and Colorectal Cancer |
| Neurodegenerative | β-amyloid-42 aggregation, MLK3, LRRK2 | Alzheimer's Disease, HIV-associated Neurocognitive Disorders |
| Antiviral | Influenza Polymerase (PB2), HIV-1 Reverse Transcriptase, AAK1 | Influenza, HIV, Broad-spectrum RNA virus infections (RSV, SARS-CoV-2) |
| Inflammatory | ROCK, CRTh2, CCR2 | Hypertension, Glaucoma, Asthma, Multiple Sclerosis |
| Other | Glucocorticoid Receptor | Arthritis, Bone Loss |
This diversification of targets underscores the remarkable versatility of the 1H-pyrrolo[2,3-b]pyridine framework and points to a promising future beyond its initial applications.
Mechanistic Investigations at the Molecular and Cellular Levels
A deep understanding of how 1H-pyrrolo[2,3-b]pyridine derivatives function at the molecular and cellular level is crucial for their development as therapeutic agents. A significant body of research has focused on elucidating their mechanism of action, particularly as kinase inhibitors.
At the molecular level, X-ray crystallography and molecular docking studies have been pivotal. These studies consistently reveal that the 7-azaindole nucleus acts as an excellent "hinge-binder" within the ATP-binding site of many kinases. chemicalbook.comnih.gov The pyridine nitrogen atom and the pyrrole (B145914) N-H group can form two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine (B156593) in ATP. chemicalbook.comnih.gov Interestingly, detailed structural analyses have identified multiple binding orientations, which are classified as "normal," "flipped" (rotated 180°), and "non-hinge" binding modes. chemicalbook.comjst.go.jp The specific binding mode can be influenced by subtle changes in the inhibitor's structure, which can dramatically affect potency and selectivity. jst.go.jp For example, in studies of JAK3 inhibitors, the removal of a single methyl group was shown to reverse the binding mode from "normal" to "flipped". jst.go.jp
At the cellular level, these molecular interactions translate into specific downstream effects. For instance, 7-azaindole-based inhibitors of FGFR4 have been shown to significantly block the FGF19/FGFR4 signaling pathway, leading to a reduction in the phosphorylation of downstream effectors like FRS2α, AKT, and ERK. acs.org Similarly, a novel 1H-pyrrolo[2,3-b]pyridine derivative targeting CDK8 was found to downregulate the WNT/β-catenin signaling pathway. acs.org These disruptions of key signaling cascades ultimately lead to desired cellular outcomes, such as the inhibition of cancer cell proliferation and migration, induction of apoptosis, and cell cycle arrest at specific phases like G2/M. acs.orgacs.org These mechanistic insights are vital for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Predictive Modeling for Lead Optimization and Compound Prioritization
In the advanced stages of drug discovery, predictive modeling plays a critical role in refining lead compounds and prioritizing candidates for further development. For derivatives of 1H-pyrrolo[2,3-b]pyridine, computational models are increasingly used to forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET).
In silico tools and platforms like SwissADME, pkCSM, and ProTox-II are employed to evaluate the drug-likeness of newly designed compounds. researchgate.net These models can predict a range of crucial parameters, including aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes, and potential for mutagenicity or other toxic effects. nih.govresearchgate.net For example, a study on pyrrolopyrimidine-linked triazole derivatives as potential JAK inhibitors used these platforms to confirm that the designed compounds had favorable ADME and toxicity profiles, marking them as promising lead candidates. nih.gov
These predictive models are essential for early-stage deselection of compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity issues. This "fail early, fail cheap" approach allows researchers to focus resources on the most promising candidates. In the development of 7-azaindole analogs as anti-influenza agents, for instance, researchers sought to eliminate compounds susceptible to metabolism by aldehyde oxidase (AO). researchgate.net Predictive modeling can help identify metabolic liabilities like this, guiding the design of more stable analogs. By integrating these predictive ADMET models into the design-synthesis-test-analyze cycle, scientists can more effectively optimize lead compounds, enhancing their potential for becoming successful clinical drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-propyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves alkylation at the N1 position. For the 1-propyl derivative, a base (e.g., NaH) and propyl iodide in THF at 0°C to room temperature can be used, analogous to the methylation procedure in Scheme 5 of . Yield optimization requires strict anhydrous conditions and controlled stoichiometry (e.g., 1.2 eq. alkylating agent). Post-reaction purification via column chromatography (e.g., DCM/ethyl acetate gradients) is critical to isolate the product from unreacted starting materials .
Q. How can structural confirmation of 1-propyl-1H-pyrrolo[2,3-b]pyridine be achieved using spectroscopic techniques?
- Methodological Answer : Key characterization includes:
- 1H NMR : The propyl group’s protons appear as distinct multiplets (δ 0.8–1.6 ppm for CH3 and CH2). The pyrrolopyridine aromatic protons typically resonate between δ 7.2–8.5 ppm, with coupling constants (e.g., J = 4.7–5.3 Hz) confirming the fused ring system .
- HRMS : A molecular ion peak at m/z 161.0840 ([M+H]⁺) is expected for C10H13N2 .
- InChI Key : Cross-referencing with databases (e.g., ) ensures structural accuracy .
Q. What safety precautions are necessary when handling 1-propyl-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Follow protocols for similar heterocycles:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store under inert gas (N2/Ar) due to potential sensitivity to moisture/oxygen .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrrolo[2,3-b]pyridine core be achieved for 1-propyl derivatives?
- Methodological Answer : Electrophilic substitution favors the C3/C5 positions. For example:
- Nitration : Use HNO3 in H2SO4 at 0°C ( ), monitoring reaction progress via TLC .
- Halogenation : Selectfluor® in acetonitrile at 70°C introduces fluorine at C3 (yield ~29%, requires column purification) .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 and boronic acids enable aryl/heteroaryl group installation at C4 .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[2,3-b]pyridine analogs?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation includes:
- Reproducibility checks : Validate assays (e.g., anti-cancer IC50) across multiple cell lines (e.g., HepG2 vs. MCF-7) .
- Purity validation : Use HPLC-MS (>95% purity) to exclude confounding byproducts .
- Computational modeling : Compare docking studies (e.g., kinase binding) with experimental IC50 values to identify structure-activity relationships (SAR) .
Q. How can computational chemistry guide the design of 1-propyl-pyrrolo[2,3-b]pyridine derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
